GSK-LSD1 is a small molecule specifically designed for scientific research. It acts as a potent and selective inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene regulation []. Here's a breakdown of its key applications in scientific research:
GSK-LSD1 is a selective inhibitor of lysine-specific demethylase 1, also known as KDM1A. This enzyme plays a crucial role in the regulation of gene expression through the demethylation of histones and non-histone proteins, impacting cellular processes such as differentiation and proliferation. GSK-LSD1 was developed by GlaxoSmithKline as part of their initiative to create chemical probes for epigenetic research. It exhibits an IC50 value of 16 nM for inhibiting lysine-specific demethylase 1, demonstrating over 1000-fold selectivity against closely related enzymes, including lysine-specific demethylase 2 and monoamine oxidases A and B .
GSK-LSD1 acts by inhibiting LSD1, an enzyme that removes methyl groups from specific lysine residues on histones. Histones are proteins that package DNA in chromosomes, and methylation of these lysine residues can affect gene expression [1]. By inhibiting LSD1, GSK-LSD1 disrupts the normal pattern of histone methylation, leading to changes in gene expression. This altered gene expression can influence various cellular processes, including cell differentiation, proliferation, and survival [2, 3].
GSK-LSD1 is for research use only and should be handled with appropriate safety precautions [1, 2]. Detailed information on specific hazards is limited, but as with most research chemicals, it is advisable to wear personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling it.
GSK-LSD1 functions primarily through irreversible inhibition of lysine-specific demethylase 1. The mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide cofactor of the enzyme, leading to its inactivation. This inhibition disrupts the enzyme's ability to demethylate lysine residues on histones, thereby altering chromatin structure and gene expression profiles .
The biological activity of GSK-LSD1 has been extensively studied in various cancer cell lines. It has been shown to induce significant changes in gene expression, with an average effective concentration (EC50) of less than 5 nM in inhibiting cancer cell growth. Additionally, GSK-LSD1 has demonstrated potential therapeutic effects in conditions beyond cancer, such as reducing pro-inflammatory cytokine production in severe cases of COVID-19 by targeting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
The synthesis of GSK-LSD1 involves several steps typical for small molecule drug development. Initially, precursor compounds are synthesized through standard organic chemistry techniques such as nucleophilic substitutions and coupling reactions. The final product is purified using chromatographic techniques to ensure high purity and yield. Specific details on the synthesis route are proprietary but generally follow established protocols for synthesizing irreversible enzyme inhibitors .
GSK-LSD1 is primarily utilized in research settings as a chemical probe to study the role of lysine-specific demethylase 1 in epigenetics and cancer biology. Its applications include:
Interaction studies have shown that GSK-LSD1 effectively disrupts protein-protein interactions involving lysine-specific demethylase 1, particularly with transcription factors like GFI1B. These interactions are critical for understanding how lysine-specific demethylase 1 contributes to transcriptional repression and gene silencing within various cellular contexts . The compound has been characterized for its selectivity against other amine oxidases, confirming its specificity in targeting lysine-specific demethylase 1 without significant off-target effects .
GSK-LSD1 belongs to a class of lysine demethylase inhibitors that includes several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Notable Features |
---|---|---|---|---|
GSK-LSD1 | Lysine-specific demethylase 1 | 16 | >1000-fold over LSD2 | Irreversible inhibitor |
SP-2509 | Lysine-specific demethylase 1 | ~1000 | Less selective | Reversible inhibitor |
ORY-1001 | Lysine-specific demethylase 1 | ~300 | Moderate | Clinical trials ongoing |
GSK2879552 | Lysine-specific demethylase 1 | ~30 | High selectivity | Clinical candidate |
CC-90011 | Lysine-specific demethylase 1 | ~50 | Moderate | Clinical candidate |
GSK-LSD1 stands out due to its high potency and selectivity for lysine-specific demethylase 1 compared to other inhibitors, making it a valuable tool for both research and potential therapeutic applications .
Lysine-specific demethylase 1 operates through a sophisticated flavin adenine dinucleotide-dependent oxidative mechanism that represents a fundamental process in epigenetic regulation [9]. The enzymatic reaction begins with the abstraction of a hydride from the methyl group of the histone H3 lysine 4 side chain N-methyl by flavin adenine dinucleotide in its oxidized state, generating a stabilized methylene iminium ion [10]. This initial step is followed by hydrolysis through a water molecule, producing an unstable vicinal terminal hydroxyl amine that rapidly decomposes to yield the demethylated lysine H3K4 molecule and formaldehyde as a byproduct [10].
The catalytic mechanism involves the stepwise conversion of methylated lysine to an iminium cation via abstraction of a hydride anion by the oxidized flavin adenine dinucleotide prosthetic group [13]. The cation subsequently undergoes hydrolysis to produce a carbinol amine, which then decomposes to formaldehyde and the demethylated residue [13]. The reduced flavin adenine dinucleotide produced in the initial two-electron reaction step is rapidly reoxidized by molecular oxygen, generating hydrogen peroxide and regenerating the oxidized flavin adenine dinucleotide [13].
The demethylation mechanism relies critically on the presence of a lone electron pair on the lysine ε-nitrogen atom, which explains why lysine-specific demethylase 1 enzymes can only demethylate mono- and dimethylated lysine residues but cannot act upon trimethylated H3K4 [13]. The flavin adenine dinucleotide cofactor undergoes oxidation by molecular oxygen, presumably through a single electron mechanism, with studies demonstrating that this flavin oxidation occurs rapidly [14].
Reaction Component | Function | Product |
---|---|---|
Methylated H3K4 | Substrate | Demethylated lysine |
Flavin adenine dinucleotide (oxidized) | Cofactor | Reduced flavin adenine dinucleotide |
Molecular oxygen | Electron acceptor | Hydrogen peroxide |
Water molecule | Hydrolysis agent | Formaldehyde |
Lysine-specific demethylase 1 demonstrates highly specific substrate recognition for mono- and dimethylated histone H3 lysine 4, but exhibits no activity toward trimethylated H3K4 [9] [18]. The enzyme specifically removes histone H3K4me2 to H3K4me1 or H3K4me0 through its flavin adenine dinucleotide-dependent oxidative reaction [10]. This substrate specificity is fundamentally different from other histone demethylases such as the JARID1 family of Jumonji domain-containing demethylases, which can remove trimethylation marks [27].
The substrate recognition mechanism involves extensive interactions between lysine-specific demethylase 1 and histone H3 peptides, with structural studies revealing that residues 1-7 of the histone tail peptide form sufficiently strong interactions to be clearly observed in crystallographic analysis [14]. The histone H3 residues visualized in complex structures form an unusual series of three gamma turns in their secondary structure, representing a unique recognition mode among enzymes involved in post-translational modifications [14].
Research has demonstrated that lysine-specific demethylase 1 can demethylate histone H3K4me2 peptides corresponding to residues 1-21, but shows reduced activity with peptides containing only residues 1-16, suggesting that residues 17-21 of H3 are important for substrate recognition and demethylase activity [18]. The enzyme's ability to bind and demethylate nucleosomes has been confirmed through biophysical and biochemical assays using homogeneous mononucleosome substrates containing semisynthetic H3K4me2 [15].
Under specific cellular conditions, lysine-specific demethylase 1 can switch its substrate specificity from H3K4me1/2 to H3K9me1/2, particularly when histone H3 threonine 6 and threonine 11 undergo phosphorylation [17]. This substrate switching mechanism allows the enzyme to function as either a transcriptional repressor or activator depending on the cellular context and associated protein complexes [17].
The SWIRM domain of lysine-specific demethylase 1 reveals a distinctive six-helical bundle architecture characterized by a long central helix, SWα4, surrounded by five other helices [19]. This structural organization represents a newly identified module commonly found in chromatin-associated proteins, with the SWIRM domain spanning residues 172-270 in the human enzyme [19]. One unique feature distinguishing the lysine-specific demethylase 1 SWIRM domain from other SWIRM-containing proteins is an additional two-stranded β-sheet formed between the SWα4–SWα5 loop and the C-terminus of the SWIRM domain [19].
The SWIRM domain demonstrates structural similarity to those found in chromatin-remodeling proteins Swi3 and ADA2α, sharing very similar hydrophobic core packings [19]. However, differences among these structures are primarily confined to SWα1 and SWα2 helices, which are not conserved and are positioned further away from the hydrophobic core [19]. The SWIRM domain packs closely against the amine oxidase-like domain through extensive interactions, resulting in a buried surface area of 1,115 Ų [19].
A critical three-amino-acid motif (F264G265I266) located between SWα6 and SWβ2 anchors the binding between the SWIRM and amine oxidase-like domains through both hydrophobic contacts and hydrogen-bonding interactions [19]. The side chains of F264 and I266, along with the main chain Cα atom of G265, stack against a hydrophobic pocket from the amine oxidase-like domain, while extensive hydrogen-bonding interactions occur between the backbone of this tri-residue motif and the side chains of R295 and Q348 [19].
The residues forming the SWIRM–amine oxidase-like domain interface are highly conserved across species, indicating the importance of this prearrangement for lysine-specific demethylase 1 protein function [19]. Although the SWIRM domain can be expressed as a separate protein with native conformation, the amine oxidase-like and Tower domains require an interface with the SWIRM domain for stability [19].
The amine oxidase-like domain of lysine-specific demethylase 1 folds into two well-defined subdomains: a flavin adenine dinucleotide-binding subdomain and a substrate-binding subdomain, with their sequences intermingled together [19]. The flavin adenine dinucleotide-binding subdomain comprises three fragments (residues 271–356, 559–657, and 770–833) and adopts a mixed α–β structure, while the substrate-binding subdomain includes three fragments (residues 357–417, 523–558, and 658–769) characterized by a six-stranded mixed β-sheet flanked by six α-helices [19].
The catalytic center consists of a remarkably large cavity occupying the center of the amine oxidase-like domain at the interface between the substrate- and flavin adenine dinucleotide-binding subdomains [19]. This cavity has a volume of 1,245 ų, significantly larger than the catalytic center of related enzymes such as maize polyamine oxidase, which has a volume of only 716 ų [19]. The difference in cavity size reflects the distinct substrate specificities, as lysine-specific demethylase 1 substrates are methylated histone peptides that are bulkier than the linear-shaped substrates of polyamine oxidase [19].
The cavity surface presents marked chemical heterogeneity across different regions [19]. The left side forms a flat surface lined mainly by hydrophobic residues, while the right side presents mostly acidic side chains and backbone carbonyl oxygen atoms on a concave-shaped surface [19]. The cavity extends approximately 23 Å from its entrance to the core of the catalytic site where the flavin ring is located [19].
Catalytic Pocket Feature | Location | Residues Involved | Function |
---|---|---|---|
Flavin adenine dinucleotide binding site | Core catalytic center | Val317, Gly330, Ala331, Met332, Val333, Phe538, Leu659, Asn660, Lys661, Trp695, Ser749, Ser760, Tyr761 | Cofactor positioning and catalysis |
Hydrophobic surface | Left side of cavity | Multiple hydrophobic residues | Substrate binding |
Acidic surface | Right side of cavity | Acidic side chains and carbonyl oxygens | Substrate orientation |
Lysine triad gate | Cavity entrance | Lys355, Lys357, Lys359 | Substrate access control |
The Tower domain of lysine-specific demethylase 1 consists of 100 amino acids (residues 417–523) located in the middle of the two amine oxidase-like domains, forming two antiparallel long helices that interact via a short disordered loop [20]. These two helices bind tightly to each other through hydrophobic interactions, creating a typical antiparallel coiled-coil conformation that protrudes away from the amine oxidase-like domain by approximately 75 Å [19].
The Tower domain serves as a critical protein interaction platform, particularly for recruitment of the CoREST corepressor protein family [20] [24]. The domain contains a specific CoREST binding site that mediates the interaction between lysine-specific demethylase 1 and CoREST, serving as an adapter to recruit other proteins to form functional transcriptional regulatory complexes [20]. This interaction is essential for the formation of the stable lysine-specific demethylase 1/CoREST complex, which is required for optimal enzymatic activity and chromatin binding [24].
Research has demonstrated that the Tower domain is responsible for the interaction between lysine-specific demethylase 1 and SIN3A through binding to the HDAC-interacting domain of SIN3A proteins [22]. This interaction enables lysine-specific demethylase 1 to participate in SIN3A/HDAC complexes, contributing to transcriptional repression through coordinated histone modifications [22]. The SIN3A-containing complex demonstrates both histone deacetylase activity and strong demethylase activity for dimethyl H3-K4 and monomethyl H3-K4 [22].
The Tower domain structure is necessary for the demethylase activity of lysine-specific demethylase 1, as it is directly connected to the catalytic center of the amine oxidase-like domain [20]. The domain may control the size of the catalytic chamber to regulate enzymatic activity, and mutations affecting the Tower domain structure result in reduced catalytic activity [20]. The Tower domain represents a unique structural feature not found in other monoamine oxidases, highlighting the specialized nature of lysine-specific demethylase 1 for chromatin regulation [19].
Lysine-specific demethylase 1 functions as an indispensable epigenetic governor of hematopoietic differentiation, playing critical roles in both hematopoietic stem cell maintenance and lineage-specific maturation [23]. The enzyme represses hematopoietic stem and progenitor cell gene expression programs during hematopoietic differentiation, acting at both transcription start sites and enhancer regions [23]. Loss of lysine-specific demethylase 1 results in increased H3K4me1 and H3K4me2 methylation on hematopoietic stem and progenitor cell genes, leading to gene derepression that compromises proper differentiation [23].
Conditional inactivation studies in mice have revealed that lysine-specific demethylase 1 deficiency causes profound defects in long-term repopulating hematopoietic stem cell self-renewal and stark impairment of both hematopoietic stem cell and mature lineage differentiation [23]. The consequences include extensive expansion of granulomonocytic, erythroid, and megakaryocytic progenitors, while terminal granulopoiesis, erythropoiesis, and platelet production are severely inhibited [25]. Monopoiesis represents an exception, as it is promoted by lysine-specific demethylase 1 deficiency [25].
The enzyme regulates key hematopoietic genes including Gfi1b, Hoxa9, and Meis1, which are known regulators of the hematopoietic stem cell and progenitor compartment [25]. Lysine-specific demethylase 1 knockdown abrogates Gfi1b-negative autoregulation, demonstrating its role in maintaining proper gene expression hierarchies during hematopoietic development [25]. Failure to fully silence hematopoietic stem and progenitor cell genes during differentiation results in incompatibility with terminal maturation of multiple blood lineages, causing severe pancytopenia [23].
Hematopoietic Process | Effect of Lysine-Specific Demethylase 1 Loss | Molecular Mechanism |
---|---|---|
Stem cell self-renewal | Impaired long-term repopulating capacity | Derepression of stem cell genes |
Granulopoiesis | Severely inhibited terminal differentiation | Increased H3K4me1/2 at progenitor genes |
Erythropoiesis | Blocked terminal maturation | Failed silencing of stem cell programs |
Monopoiesis | Enhanced generation | Alternative differentiation pathway |
Megakaryopoiesis | Reduced platelet production | Progenitor expansion without maturation |
Lysine-specific demethylase 1 is essential for embryonic development in mice beyond embryonic day 6.5, with homozygous knockout embryos showing developmental arrest and severe size reduction compared to controls [26]. The enzyme's expression is restricted to the embryonic portion (epiblast) of postimplantation embryos, with little to no expression in extraembryonic tissues [26]. This spatial restriction indicates that the essential embryonic role of lysine-specific demethylase 1 is specifically required in cells of the developing epiblast [26].
Conditional deletion studies in embryonic stem cells, which represent the in vitro counterpart of epiblast cells, reveal that loss of lysine-specific demethylase 1 causes aberrant expression of 588 genes [26]. These include transcription factors with critical roles in anterior/posterior patterning and limb development, such as brachyury, Hoxb7, Hoxd8, and retinoic acid receptor γ [26]. The gene encoding brachyury, a key regulator of mesodermal differentiation, is a direct target of lysine-specific demethylase 1 and becomes overexpressed in embryonic day 6.5 knockout embryos [26].
Analysis of functionally related gene groups among upregulated genes reveals enrichment for genes involved in cardiac and striated muscle contraction, suggesting that lysine-specific demethylase 1 regulates mesodermal differentiation [26]. This correlation aligns with increased levels of brachyury, a master regulator of mesoderm specification in the developing embryo [26]. The altered transcriptional program, including precocious expression of muscle-specific factors, contributes to the impaired developmental phenotype of lysine-specific demethylase 1 knockout embryos [26].
The enzyme functions as part of the lysine-specific demethylase 1/CoREST/histone deacetylase complex to coordinate gene expression during early embryonic development [26]. Loss of lysine-specific demethylase 1 results in reduced CoREST protein levels and associated histone deacetylase activity, leading to global increases in histone H3-lysine 56 acetylation [26]. Despite these biochemical perturbations, embryonic stem cells with deleted lysine-specific demethylase 1 proliferate normally and retain stem cell characteristics, indicating that the developmental defects arise from transcriptional dysregulation rather than cell cycle abnormalities [26].
Lysine-specific demethylase 1 functions as a critical component of multiple transcriptional repression complexes, most notably the CoREST complex, which represents one of seven histone deacetylase complexes that regulate genome-wide chromatin acetylation [28]. The CoREST complex is unique among histone-modifying complexes as it contains both histone demethylase and deacetylase enzymes, lysine-specific demethylase 1 and histone deacetylase 1, held together by the RCOR1 scaffold protein [28]. Structural studies reveal that this complex adopts a bi-lobed structure with lysine-specific demethylase 1 and histone deacetylase 1 enzymes positioned at opposite ends [28].
The enzyme participates in the SIN3A/histone deacetylase complex through interaction between its Tower domain and the histone deacetylase-interacting domain of SIN3A proteins [22]. This association enables coordinated transcriptional repression through multiple histone modifications, with the SIN3A-containing complex demonstrating strong demethylase activity for both dimethyl and monomethyl H3-K4 alongside histone deacetylase activity [22]. The lysine-specific demethylase 1/SIN3A complexes primarily function in gene transcription repression through their catalytic activities that impact chromatin configuration [22].
Lysine-specific demethylase 1 also associates with CtBP (C-terminal binding protein) complexes, where it can function in both transcriptional activation and repression depending on the cellular context [29] [32]. The enzyme's interaction with CtBP is mediated through protein-protein interactions rather than direct binding, with CtBP serving as a bridge to recruit lysine-specific demethylase 1 to specific promoters [29]. In transcriptional activation contexts, lysine-specific demethylase 1 removes repressive H3K9me2 marks to facilitate subsequent H3K9 acetylation by associated histone acetyltransferases [29].
The Snai1 transcription factor directly interacts with lysine-specific demethylase 1 and recruits the enzyme to epithelial gene promoters, resulting in downregulation of active H3K4me2 marks and promoter silencing [27]. This interaction is essential for Snai1-mediated transcriptional repression, as depletion of lysine-specific demethylase 1 substantially impairs Snai1's ability to repress target genes including E-cadherin [27]. The enzyme also functions as a critical component of transcriptional repression programs during T cell development, where it is required for Bcl11b-, Bcl6-, and Gfi1-mediated gene repression [30].
Repression Complex | Associated Proteins | Target Genes | Biological Function |
---|---|---|---|
CoREST Complex | RCOR1, histone deacetylase 1 | Neuronal genes in non-neuronal cells | Tissue-specific gene silencing |
SIN3A Complex | SIN3A, histone deacetylases | Developmental regulators | Chromatin structure maintenance |
CtBP Complex | CtBP, CoREST | Tissue-specific genes | Context-dependent regulation |
Snai1 Complex | Snai1, histone deacetylases | Epithelial genes (E-cadherin) | Epithelial-mesenchymal transition |
T cell complexes | Bcl11b, Bcl6, Gfi1 | T cell developmental genes | Lymphocyte maturation |
GSK-LSD1 functions as a mechanism-based irreversible inhibitor of lysine-specific demethylase 1 through direct covalent modification of the flavin adenine dinucleotide cofactor [1] [2] [3]. The inhibitor establishes an initial reversible binding interaction with the enzyme, followed by the formation of a stable covalent adduct between the inhibitor and the FAD cofactor positioned within the active site cavity [1]. This covalent attachment occurs at the N5 position of the flavin ring system, resulting in permanent inactivation of the demethylase activity [4] [5].
The covalent modification process involves the oxidation of the GSK-LSD1 amine functionality by the flavin cofactor, leading to the generation of an electrophilic intermediate that subsequently undergoes nucleophilic attack by the flavin N5 atom [6] [7]. Mass spectrometric analysis has confirmed the formation of this covalent FAD-inhibitor conjugate, with the molecular weight increase corresponding to the addition of the inhibitor molecule to the FAD cofactor [4] [7]. Unlike other lysine-specific demethylase 1 inhibitors that form bulky FAD adducts, GSK-LSD1 creates a more compact modification that permits selective enzyme inactivation while maintaining structural integrity of the active site cavity [4].
The specificity of FAD cofactor modification by GSK-LSD1 is attributed to the precise positioning of the inhibitor within the substrate-binding cavity, where the cyclopropylamine moiety is oriented toward the flavin ring system in a configuration that favors covalent bond formation [8] [9]. This spatial arrangement ensures that the inhibitor undergoes oxidative activation specifically at the FAD binding site, rather than forming non-productive complexes with other enzyme regions.
The inhibition of lysine-specific demethylase 1 by GSK-LSD1 exhibits characteristic time-dependent kinetics consistent with mechanism-based inactivation [1] [10]. Kinetic characterization reveals that the inhibition process follows a two-step mechanism involving an initial reversible binding step with an apparent inhibition constant (KI) of 160 nanomolar, followed by time-dependent irreversible inactivation with a rate constant (kinact) of 0.13 ± 0.01 per minute [1].
The efficiency of the inactivation process is quantified by the kinact/KI ratio, which reaches 0.81 ± 0.06 per minute per micromolar for GSK-LSD1 [1]. This parameter represents the second-order rate constant for enzyme inactivation and provides a measure of the inhibitor's potency in the time-dependent inactivation process [10] [11]. The relatively high kinact/KI value indicates efficient conversion of the initial enzyme-inhibitor complex to the irreversibly inactivated form.
Time-course studies demonstrate that GSK-LSD1-mediated inactivation of lysine-specific demethylase 1 follows pseudo-first-order kinetics, with the observed rate constant (kobs) increasing linearly with inhibitor concentration at low concentrations and approaching a plateau at saturating concentrations [9] [12]. This kinetic behavior is characteristic of mechanism-based inactivators and confirms that the inactivation process requires the formation of an initial enzyme-substrate complex before covalent modification occurs.
Protection experiments using the natural substrate dimethylated histone H3 lysine 4 peptide demonstrate that GSK-LSD1 inactivation can be prevented by pre-incubation with substrate, confirming that the inhibitor competes for the same binding site as the physiological substrate [13]. The time-dependent nature of the inactivation ensures that once the covalent bond is formed, the enzyme remains permanently inactivated even after extensive dialysis or dilution procedures.
The binding affinity and specificity of GSK-LSD1 for lysine-specific demethylase 1 are critically dependent on specific interactions with negatively charged residues located within the active site cavity [8] [14]. The piperidine nitrogen atom of GSK-LSD1 forms a crucial hydrogen bond with the carboxylate group of Asp555, positioned approximately 3.3 angstroms from the acidic side chain [8]. This electrostatic interaction anchors the inhibitor within the substrate-binding pocket and contributes significantly to the overall binding affinity.
Asn540 serves as an alternative hydrogen bonding partner for the piperidine nitrogen, with structural analysis indicating that the inhibitor can adopt conformations that allow interaction with either Asp555 or Asn540 [8]. The flexibility of the piperidine ring enables conformational changes that optimize hydrogen bonding interactions with both residues, enhancing the stability of the enzyme-inhibitor complex. The amide oxygen of Asn540 is positioned at a similar distance from the piperidine nitrogen, providing a secondary binding site that contributes to the overall affinity of the interaction.
The importance of these interactions is underscored by mutagenesis studies demonstrating that substitution of Asp555 with alanine results in complete loss of lysine-specific demethylase 1 activity [15]. Similarly, modifications of Asn540 significantly reduce both substrate binding and catalytic efficiency, indicating that these residues are essential for proper substrate recognition and positioning within the active site [8] [14]. The dual hydrogen bonding capability of GSK-LSD1 with both Asp555 and Asn540 provides enhanced binding affinity compared to inhibitors that interact with only a single residue.
The negatively charged pocket formed by Asp555 and Asn540, along with surrounding main-chain carbonyl groups including Ala539 and Ala809, creates an optimal binding environment for the positively charged piperidine moiety of GSK-LSD1 [8]. This complementary charge distribution ensures selective binding to lysine-specific demethylase 1 while minimizing interactions with other flavin adenine dinucleotide-dependent enzymes that lack similar charge arrangements in their active sites.
Lys661 represents a critical catalytic residue within the lysine-specific demethylase 1 active site that plays an essential role in both normal enzyme function and GSK-LSD1 binding [8] [15]. This lysine residue is positioned in the innermost section of the catalytic center, where it forms a water-mediated hydrogen bond with the N5 atom of the flavin adenine dinucleotide cofactor [15]. The strategic location of Lys661 makes it a key determinant of inhibitor binding affinity and selectivity.
Structural analysis reveals that the 4-cyanophenyl moiety of GSK-LSD1 extends deep into the substrate-binding cavity and forms a direct hydrogen bond with the amino group of Lys661 [8]. This interaction is particularly significant because Lys661 is highly conserved among lysine-specific demethylase 1 orthologs and is essential for flavin reduction during the normal catalytic cycle [15]. The cyano group of GSK-LSD1 effectively displaces the water molecule that normally mediates the Lys661-FAD interaction, establishing a direct contact that enhances binding affinity.
Mutagenesis studies confirm the critical importance of Lys661 for both catalytic activity and inhibitor binding. The K661A mutation completely abolishes lysine-specific demethylase 1 demethylation activity, demonstrating that this residue is indispensable for enzyme function [15]. Furthermore, this mutation significantly reduces the binding affinity of GSK-LSD1, confirming that the Lys661 interaction contributes substantially to the overall inhibitor potency.
The unique ability of GSK-LSD1 to interact directly with Lys661 distinguishes it from other lysine-specific demethylase 1 inhibitors and contributes to its exceptional selectivity profile [8]. No other covalent or non-covalent lysine-specific demethylase 1 inhibitors documented in structural databases demonstrate direct interactions with this critical catalytic residue, highlighting the distinctive binding mode of GSK-LSD1. This direct interaction with Lys661, combined with the hydrogen bonding to Asp555/Asn540, creates a unique binding signature that accounts for the high potency and selectivity of GSK-LSD1 as a lysine-specific demethylase 1 inhibitor.
GSK-LSD1 demonstrates exceptional selectivity for lysine-specific demethylase 1 over closely related flavin adenine dinucleotide-utilizing enzymes, particularly the monoamine oxidases MAO-A and MAO-B [1] [2] [16]. Comprehensive selectivity profiling reveals that GSK-LSD1 exhibits greater than 1000-fold selectivity for lysine-specific demethylase 1 compared to both monoamine oxidase isoforms, with inhibitory concentrations exceeding 16 micromolar for MAO-A and MAO-B while maintaining nanomolar potency against lysine-specific demethylase 1 [2] [3].
The remarkable selectivity over monoamine oxidases is attributed to fundamental differences in active site architecture and substrate recognition mechanisms between lysine-specific demethylase 1 and the monoamine oxidases [17] [5]. While all three enzymes utilize flavin adenine dinucleotide as a cofactor, the substrate-binding cavities differ significantly in size, shape, and electrostatic properties. Lysine-specific demethylase 1 possesses a substantially larger and more open active site cavity compared to the more constricted binding sites of MAO-A and MAO-B [15] [5].
The structural basis for selectivity lies in the specific interactions that GSK-LSD1 establishes within the lysine-specific demethylase 1 active site that cannot be replicated in the monoamine oxidase binding sites [8] [5]. The hydrogen bonding interactions with Asp555 and Asn540, combined with the direct contact with Lys661, represent binding determinants that are either absent or positioned differently in the monoamine oxidase active sites. Additionally, the spacious catalytic cavity of lysine-specific demethylase 1 can accommodate the full GSK-LSD1 molecule, while the more restrictive monoamine oxidase binding sites cannot provide optimal binding interactions.
Selectivity testing against a comprehensive panel of 55 human recombinant receptors, including G-protein coupled receptors, transporters, and ion channels, demonstrates that GSK-LSD1 exhibits minimal off-target activity [1] [18]. The only notable interactions observed were partial inhibition of the 5-HT1A receptor (49% inhibition), 5-HT transporter (74% inhibition), and dopamine transporter (39% inhibition) at concentrations of 10 micromolar, representing selectivity ratios exceeding 600-fold relative to lysine-specific demethylase 1 inhibition [1] [18].
The selectivity profile of GSK-LSD1 extends to the closely related lysine-specific demethylase 2 (LSD2), where the inhibitor demonstrates greater than 1000-fold selectivity for lysine-specific demethylase 1 over lysine-specific demethylase 2 [19] [2] [3]. Despite sharing approximately 31% sequence similarity and containing similar catalytic amine oxidase-like domains, lysine-specific demethylase 1 and lysine-specific demethylase 2 exhibit distinct structural features that account for the differential inhibitor sensitivity [19] [20].
The structural basis for lysine-specific demethylase 2 selectivity relates to key architectural differences between the two demethylases [19] [20]. While both enzymes contain catalytic amine oxidase-like domains and SWIRM domains required for catalytic activity, lysine-specific demethylase 2 lacks the Tower domain that is characteristic of lysine-specific demethylase 1 [19]. Instead, lysine-specific demethylase 2 possesses an N-terminal zinc-finger domain that is absent in lysine-specific demethylase 1. These structural differences contribute to distinct active site geometries and substrate recognition mechanisms.
The SWIRM domain of lysine-specific demethylase 2 exhibits functional differences compared to lysine-specific demethylase 1, primarily involving its interaction with glyoxylate reductase 1 (GLYR1) that positively regulates lysine-specific demethylase 2 activity [19]. This differential protein-protein interaction network influences the overall architecture of the lysine-specific demethylase 2 active site and may contribute to the reduced affinity of GSK-LSD1 for this enzyme. Additionally, the zinc-finger domain and SWIRM domain of lysine-specific demethylase 2 are both essential for demethylase activity, creating a different allosteric environment compared to lysine-specific demethylase 1.